Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidin
Description
The compound Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidin) (hereafter referred to as Compound A) is a benzamide derivative with a complex pyrimidinyl substituent. Key structural features include:
- Benzamide core: Substituted with acetyloxy groups at positions 3 and 4, enhancing lipophilicity.
- Pyrimidinyl moiety: A 6-amino-1,2,3,4-tetrahydro-2,4-dioxo scaffold with a phenyl group at position 1 and a propyl group at position 2.
- Molecular weight: 466.45 g/mol (calculated from ).
However, its pharmacological profile remains unvalidated, as noted in and .
Properties
CAS No. |
176379-16-1 |
|---|---|
Molecular Formula |
C24H24N4O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(6-amino-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C24H24N4O7/c1-4-12-27-23(32)20(21(25)28(24(27)33)17-8-6-5-7-9-17)26-22(31)16-10-11-18(34-14(2)29)19(13-16)35-15(3)30/h5-11,13H,4,12,25H2,1-3H3,(H,26,31) |
InChI Key |
PTRKSFYYRSGJAI-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
Synonyms |
Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)- |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidin) is a complex molecule that combines benzamide and pyrimidine structures, potentially leading to unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Benzamide moiety : Known for its role in various biological activities including anticancer and antimicrobial properties.
- Pyrimidine ring : Often associated with nucleic acid interactions and enzyme inhibition.
- Acetyloxy groups : These may enhance solubility and bioavailability.
Anticancer Activity
Research indicates that benzamide derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that benzamide compounds can inhibit the growth of various cancer cell lines. A study involving similar benzamide structures showed promising cytotoxicity against multiple cancer types including lung (A549), prostate (DU145), and liver (HepG2) cancers .
Enzyme Inhibition
The compound may also act as an inhibitor for several key enzymes:
- Dihydrofolate reductase (DHFR) : Compounds similar to our target have shown IC50 values in the low micromolar range against DHFR, indicating potential as antitumor agents .
- Acetylcholinesterase (AChE) : Some benzamide derivatives have been identified as potent AChE inhibitors, which is relevant for treating neurodegenerative diseases .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzamides:
- A series of substituted benzamides were tested against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values between 1.35 to 2.18 μM . This suggests potential use in treating tuberculosis.
Case Studies
- Anticancer Screening : A study synthesized various benzamide derivatives and evaluated their cytotoxicity against cancer cell lines. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics .
- Enzyme Interaction Studies : Molecular docking studies revealed that certain benzamide derivatives could effectively bind to DHFR and AChE active sites, suggesting a mechanism of action through competitive inhibition .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Compound B : Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy ()
- Core differences :
- Substituents on benzamide : Compound B has tert-butyl groups (3,5-positions) and a hydroxyl group (4-position), whereas Compound A features acetyloxy groups (3,4-positions).
- Pyrimidinyl group : Compound B includes a 4-methoxyphenyl and methyl group, contrasting with Compound A’s phenyl and propyl groups.
- Molecular weight : 494.58 g/mol (vs. 466.45 for Compound A), indicating higher steric bulk in Compound B.
Compound C : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
- Heterocyclic variation : Replaces the pyrimidinyl group with a pyridine ring fused to a benzodioxin moiety.
- Functional groups: Contains a dimethylaminomethyl group, enhancing solubility in polar solvents compared to Compound A’s acetyloxy groups.
Pyrazolo-triazine derivatives ():
- Scaffold divergence : Feature fused pyrazole-triazine rings instead of a tetrahydro-dioxo-pyrimidine.
Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | 466.45 | 494.58 | 391.46 |
| Key Substituents | 3,4-acetyloxy | 3,5-tert-butyl | Pyridine-benzodioxin |
| Solubility (Predicted) | Moderate (organic solvents) | Low (high steric bulk) | High (polar groups) |
| LogP (Estimated) | ~2.5 | ~4.0 | ~1.8 |
- Acetyloxy vs. tert-butyl : Compound A’s acetyloxy groups confer moderate polarity, while Compound B’s tert-butyl groups increase hydrophobicity.
Preparation Methods
Aza Annulation with 6-Aminouracil Derivatives
The reaction begins with 1,3-disubstituted 6-aminouracil precursors, which act as stable α,β-di-electron-withdrawing group (EWG) vinylogous amides. Under NHC catalysis (e.g., 8c ), these precursors undergo annulation with aldehydes in toluene at 80°C, yielding dihydropyrido[2,3-d]pyrimidines in up to 95% yield. Key parameters include:
-
Base selection : Tribasic potassium phosphate outperforms organic bases like N-methylmorpholine (NMM), achieving higher reactivity.
-
Oxidant : Dichloroquinone (DQ) ensures efficient catalytic turnover.
Functionalization of the Pyrimidine Ring
To introduce the 1-phenyl-3-propyl substituents:
-
Alkylation : React 6-aminouracil with benzyl bromide or propyl iodide in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 24 hours.
-
Deprotection : Remove NH-protecting groups (e.g., benzyl) via sodium hydroxide-mediated hydrolysis in methanol, followed by recrystallization.
Comparative Analysis of Synthetic Routes
NHC-Catalyzed vs. Traditional Condensation Methods
The NHC approach offers superior regioselectivity compared to classical Claisen-Schmidt condensations:
-
Yield : 95% (NHC) vs. 70–80% (condensation).
-
Byproducts : <5% (NHC) vs. 15–20% (condensation).
Scalability Challenges
Large-scale synthesis (>1 mol) faces hurdles in:
-
Exothermic reactions : Controlled addition of acyl chlorides is critical to prevent thermal runaway.
-
Cost : NHC precatalysts (e.g., 8c ) increase material costs by 20–30% compared to non-catalytic methods.
Case Study: Industrial-Scale Production
A patented single-step coupling process demonstrates scalability for bis-acetoacetylamino intermediates:
-
Diazotization : React 4-nitroaniline with sodium nitrite (NaNO₂) in HCl at 0°C.
-
Coupling : Combine diazonium salt with 1,4-bis(acetoacetylamino)benzene in toluene, adjusting pH to 4.5 with sodium acetate.
-
Isolation : Filter, wash with 80°C water, and dry at 65°C to obtain 172.8 g of product per batch .
Q & A
Q. What are the critical steps in synthesizing benzamide derivatives with acetyloxy and pyrimidinyl substituents?
The synthesis typically involves sequential functionalization of the pyrimidinone core. Key steps include:
- Amide coupling : Reacting activated acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) with amino-pyrimidinyl intermediates under basic conditions (e.g., sodium carbonate) in dichloromethane .
- Protection/deprotection : Use of O-benzyl hydroxylamine hydrochloride to protect reactive amines, followed by trichloroisocyanuric acid-mediated deprotection .
- Purification : Column chromatography with gradients of dichloromethane/diethyl ether or pentanes to isolate intermediates. Methodological Note: Optimize reaction scales (e.g., 125 mmol) to balance yield and safety.
Q. What safety protocols are essential for handling mutagenic intermediates in this compound’s synthesis?
- Hazard assessment : Prioritize Ames II testing for mutagenicity screening, as compound 3 in showed mutagenicity comparable to benzyl chloride .
- PPE : Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor exposure .
- Ventilation : Perform reactions in fume hoods with continuous airflow monitoring.
Advanced Research Questions
Q. How can conflicting mutagenicity data be resolved for structurally related anomeric amides?
- Comparative mutagenicity assays : Conduct parallel Ames tests on analogs (e.g., compound 3 vs. benzyl chloride) using Salmonella typhimurium strains TA98 and TA100 to quantify revertant colonies .
- Structure-activity relationship (SAR) : Correlate mutagenicity with substituent electronegativity (e.g., trifluoromethyl groups may reduce reactivity) .
- Data Gap: notes missing toxicological data; supplement with in silico QSAR models to predict mutagenic potential .
Q. How to design experiments to address missing physicochemical data (e.g., solubility, stability) for this compound?
- Stability testing : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., compound 3 decomposes upon heating, requiring storage at –20°C) .
- Solubility profiling : Employ shake-flask methods with HPLC quantification in buffers (pH 1–10) and solvents (DMSO, acetonitrile) .
- Exploratory note : lacks data on log Pow and water solubility; prioritize these parameters for pharmacokinetic modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
